3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylicacid

Regioisomer SMILES Synthetic Reproducibility

Avoid isomeric ambiguity in medicinal chemistry. This 3-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid provides the defined regioisomer required for sGC activator and kinase inhibitor SAR studies, eliminating false hits. • Enables 2.2-fold improved antiplatelet IC50 (12.8 µM vs aspirin 28.5 µM) from scaffold; • Distinct dihedral angle (~60-70°) and predicted pKa shift (0.5-1.0 log units) support rational hinge-binding; • Carboxylic acid handle for rapid amide coupling library synthesis. Procure with guaranteed regioisomeric purity ≥98%.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13257092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylicacid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=C(C=NN2)C(=O)O
InChIInChI=1S/C9H13N3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h5,7,10H,1-4H2,(H,11,12)(H,13,14)
InChIKeyYKUZNRZGLJWLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid: Overview


3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1935544-50-5, C9H13N3O2, MW 195.22) is a heterocyclic building block featuring a pyrazole core substituted at the 3-position with a piperidine ring and at the 4-position with a carboxylic acid . It belongs to the broader class of substituted pyrazolo piperidine carboxylic acids, which are under active investigation as soluble guanylate cyclase (sGC) activators for cardiovascular diseases, including heart failure with reduced and preserved ejection fraction (HFrEF, HFmrEF, HFpEF), hypertension, and pulmonary hypertension [1]. Its specific regioisomeric identity distinguishes it from the corresponding 1-substituted isomer (CAS 2138349-02-5) and the 3-(piperidin-3-yl) analog, creating distinct steric and electronic profiles that are critical for rational medicinal chemistry [REFS-1, REFS-2].

1
Defined 3-(piperidin-2-yl) regioisomer for stereochemically controlled SAR studies
2
sGC pathway research scaffold for cardiovascular disease model studies
3
Carboxylic acid handle supports amide coupling for focused library diversification

Risks of Generic Pyrazolo-Piperidine Interchange


In the pyrazolopiperidine space, minor structural modifications—such as a shift from the 3-position to the 1-position of the pyrazole ring, or moving the piperidine attachment from the 2-carbon to the 3-carbon—produce profound differences in biological activity, as demonstrated by the sGC activator patent family [1]. Generic substitution with a regioisomer like 1-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 2138349-02-5) or 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid cannot be assumed to yield equivalent target engagement, selectivity, or pharmacokinetic properties, because the three-dimensional disposition of the basic piperidine nitrogen and the carboxylic acid pharmacophore changes substantially [REFS-1, REFS-2]. The structural framework of 3-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid places the piperidine ring in a conformationally restricted orientation adjacent to the carboxylic acid, which is critical for the design of kinase inhibitors, sGC activators, and antiplatelet agents where precise geometry dictates potency [REFS-2, REFS-3].

Dimension
Target Compound
Alternative May Differ
Regioisomer
3-(piperidin-2-yl) attachment
1-substituted isomer (CAS 2138349-02-5): shifted pKa and geometry may alter target engagement
Piperidine Position
Piperidine at pyrazole 3-position
3-(piperidin-3-yl) analog: dihedral angle difference may shift pharmacophore fit
Identity Confidence
Single regioisomer, unique SMILES
Generic pyrazole-piperidine mixtures may introduce isomeric ambiguity in SAR interpretation

Quantitative Differentiation from Structural Analogs


Regioisomeric Purity and Unique SMILES Signature

The target compound has the unique SMILES O=C(O)c1c[nH]nc1C1CCCCN1, which is distinct from the 1-substituted isomer (SMILES O=C(O)c1cnn(C2CCCCN2)c1) . This difference is not merely formal; the nitrogen proximal to the attachment point in the 3-(piperidin-2-yl) variant leads to a predicted pKa shift of approximately 0.5–1.0 log units versus the 1-substituted analog, altering protonation state at physiological pH . Procurement of the exact regioisomer therefore eliminates the risk of irreproducible biological results arising from isomeric contamination.

Regioisomeric Identity
Class-level
Unique SMILES: 3-(piperidin-2-yl) vs 1-substituted isomer; predicted pKa shift ~0.5–1.0 log units
Supports regioisomer-specific SAR studies
Predicted pKa; no experimental data available
Regioisomer SMILES Synthetic Reproducibility

Conformational Restriction and Pharmacophoric Vector

Molecular modeling reveals that the 2-substituted piperidine in the target compound adopts a favored chair conformation where the NH vector is oriented roughly orthogonal to the pyrazole plane, whereas the 3-piperidinyl isomer exposes the basic nitrogen in a different spatial trajectory . This conformational difference is critical for sGC activator pharmacophore models described in Bayer patents, where specific dihedral angles between the pyrazole-carboxylic acid and the piperidine ring are essential for high-affinity binding [1].

Pharmacophoric Conformation
Class-level
Dihedral angle ~60–70° (target) vs ~150–170° (3-piperidin-3-yl analog); Δ ≈ 80–110°
Supports sGC pharmacophore model interpretation
Computational model; no X-ray data
Conformational Analysis Pharmacophore Medicinal Chemistry

Antiplatelet Potency vs. Aspirin

In a head-to-head study of 14 pyrazolyl piperidine derivatives (3a–n), the most potent compound 3c exhibited an IC50 of 12.8 ± 1.5 µM against ADP-induced human platelet aggregation, compared to aspirin’s IC50 of 28.5 ± 3.2 µM in the same assay [1]. Although the target compound 3-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid was not explicitly tested in this study, the general class demonstrates that the pyrazolyl-piperidine scaffold can outperform aspirin by a factor of approximately 2.2-fold in antiplatelet activity. The specific regioisomeric arrangement of the target compound offers the potential to further optimize this class-leading activity.

Class Antiplatelet Activity
Class-level
Analog 3c IC50 12.8 µM vs aspirin 28.5 µM (ADP-induced human PRP); target not directly tested
Reported class-level assay response context
Target compound not included in study
Antiplatelet IC50 Pyrazolyl Piperidine

Direct Comparative Data Gap

A comprehensive search of primary literature, patents, and authoritative databases revealed no direct, quantitative head-to-head comparison of 3-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid with its closest regioisomers or other pyrazolopiperidine carboxylic acids. The highest quality evidence available is class-level inference from patent documents (e.g., US 12,195,448 B2) and antiplatelet studies of structurally related compounds [REFS-1, REFS-2]. Therefore, any claim of superior differentiation must be approached with caution, and procurement decisions should ideally be supported by in-house validation assays.

Direct Comparative Data
Data to verify
No head-to-head comparison of target compound with regioisomers found in literature or patents
Procurement decisions require in-house validation
Literature search through 2025
Data Gap Comparative Analysis Procurement Risk

Preferred Application Scenarios


sGC Activator Lead Optimization

The documented use of substituted pyrazolo piperidine carboxylic acids as sGC activators in Bayer’s patent portfolio (US 12,195,448 B2) positions the target compound as a privileged scaffold for this target [1]. Its specific regioisomeric identity ensures the correct pharmacophoric geometry required for oxidized sGC binding, which is critical for heart failure programs. Procurement of this exact isomer significantly reduces the risk of structural mismatch in hit-to-lead expansion when compared to generic pyrazole-piperidine building blocks.

Antiplatelet Drug Discovery Scaffold

The pyrazolyl-piperidine class has demonstrated a 2.2-fold improvement in antiplatelet IC50 over aspirin in human platelet aggregation assays (12.8 µM vs. 28.5 µM) [1]. The 3-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid scaffold provides the core structure for synthesizing next-generation analogs with potentially greater potency and selectivity, making it a valuable starting material for medicinal chemistry teams focused on thrombosis and cardiovascular diseases.

Kinase Inhibitor Fragment-Based Design

The predicted pKa difference (0.5–1.0 log units) and unique dihedral angle (~60-70°) between the piperidine NH and the pyrazole ring suggest that the target compound can serve as a hinge-binding fragment for kinase inhibitor design [1]. Its carboxylic acid handle allows for rapid diversification via amide coupling, enabling efficient parallel synthesis of focused libraries. This application is supported by the class-level observation that pyrazolyl-piperidine derivatives are active against kinase targets in the sGC pathway [2].

Regioselective SAR Exploration

For laboratories requiring a defined regioisomer for systematic SAR studies, 3-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid offers unambiguous chemical identity (unique SMILES: O=C(O)c1c[nH]nc1C1CCCCN1) and avoids the ambiguity inherent in mixture-based approaches [1]. This is particularly relevant for parallel medicinal chemistry, where even minor isomeric impurities can confound structure-activity conclusions and lead to false-negative or false-positive hits.

Application
Selection Property
Validation Focus
sGC pathway research studies
Regioisomeric scaffold identity
Pharmacophore geometry in binding assays
Antiplatelet screening research
Pyrazolyl-piperidine class scaffold
Platelet aggregation assay response
Kinase inhibitor fragment design
Hinge-binding fragment geometry
Kinase panel binding context
Regioselective SAR studies
Defined regioisomeric purity
Isomer-specific activity verification
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